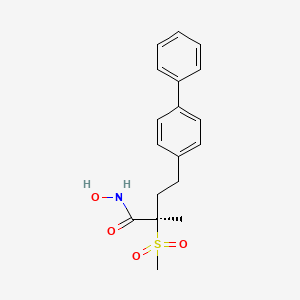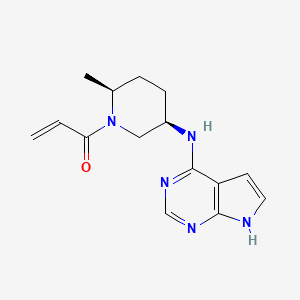
ritlecitinib
Descripción general
Descripción
Se utiliza principalmente para el tratamiento de la alopecia areata grave, un trastorno autoinmune que provoca la pérdida de cabello en el cuero cabelludo, la cara y otras áreas del cuerpo . El ritlecitinib es un inhibidor de la cinasa que se dirige a la cinasa Janus 3 (JAK3) y la cinasa de la familia de la tirosina cinasa expresada en el carcinoma hepatocelular (TEC) .
Aplicaciones Científicas De Investigación
El ritlecitinib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar los inhibidores de la cinasa y sus interacciones con diversas enzimas.
Biología: El this compound se utiliza para investigar el papel de las cinasas JAK3 y TEC en las vías de señalización celular.
Mecanismo De Acción
El ritlecitinib ejerce sus efectos inhibiendo selectivamente la cinasa Janus 3 (JAK3) y la familia de la tirosina cinasa expresada en el carcinoma hepatocelular (TEC). Al unirse covalentemente a la Cys-909 de la JAK3, el this compound bloquea la señalización de las citocinas y la actividad citolítica de los linfocitos T, que están implicados en la patogenia de la alopecia areata . Esta inhibición conduce a una disminución de las respuestas inflamatorias y a la estabilización de los folículos pilosos, promoviendo el crecimiento del cabello .
Métodos De Preparación
La síntesis de ritlecitinib implica múltiples pasos, incluyendo procesos de reducción, acilación y aislamiento. La ruta sintética normalmente comienza con la reacción de intermedios químicos específicos, seguida de la reducción y la acilación para formar el compuesto final . Los métodos de producción industrial del this compound están diseñados para garantizar una alta pureza y rendimiento, cumpliendo con los estrictos estándares regulatorios.
Análisis De Reacciones Químicas
El ritlecitinib sufre varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro, a menudo utilizando reactivos y condiciones específicos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
El ritlecitinib es único en su doble inhibición de las cinasas JAK3 y TEC, lo que lo diferencia de otros inhibidores de la cinasa. Compuestos similares incluyen:
Tofacitinib: Otro inhibidor de la JAK utilizado para el tratamiento de la artritis reumatoide y otros trastornos autoinmunes.
Baricitinib: Un inhibidor de la JAK utilizado para el tratamiento de la artritis reumatoide y la COVID-19.
Upadacitinib: Un inhibidor de la JAK utilizado para el tratamiento de la artritis reumatoide y otras afecciones inflamatorias.
La especificidad del this compound para las cinasas JAK3 y TEC, junto con su mecanismo de unión irreversible, lo convierte en un agente terapéutico prometedor para la alopecia areata y otros trastornos autoinmunes .
Propiedades
IUPAC Name |
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRJPFGIXUFMTM-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792180-81-4 | |
| Record name | PF-06651600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06651600 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITLECITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ritlecitinib?
A1: this compound acts as an irreversible inhibitor of JAK3 and TEC family kinases. [, , ] It achieves high selectivity for JAK3 by covalently binding to a unique cysteine residue (Cys-909) in the catalytic domain, a feature not present in other JAK isoforms. [, ]
Q2: How does this compound’s dual inhibition of JAK3 and TEC family kinases contribute to its therapeutic potential?
A2: This dual inhibition effectively targets both JAK3-dependent signaling, crucial in immune cell activation and proliferation, and TEC family kinases, particularly BTK, which plays a key role in B cell receptor signaling and T cell activity. [, , , ] This combined effect is thought to dampen the inflammatory processes underlying conditions like alopecia areata, vitiligo, and rheumatoid arthritis. [, , , , , ]
Q3: Does this compound affect the function of other JAK isoforms?
A3: this compound exhibits minimal impact on other JAK isoforms due to its high selectivity for JAK3. [, ] This selectivity is a key advantage, potentially minimizing side effects associated with broader JAK inhibition. [, ]
Q4: How does this compound's selectivity for JAK3 compare to other JAK inhibitors?
A4: Unlike pan-JAK inhibitors or those with primary JAK1/2 activity, this compound demonstrates a higher degree of JAK3 specificity. [, ] This targeted approach may contribute to a more favorable safety profile by sparing JAK1-dependent anti-inflammatory signaling and reducing risks associated with JAK2 inhibition, such as hematological effects. [, , , ]
Q5: Can you elaborate on the impact of this compound on immune cell function?
A5: Research suggests this compound inhibits the differentiation and function of Th1 and Th17 cells, both crucial players in inflammatory responses. [] It also reduces the cytolytic activity of CD8+ T cells and NK cells, primarily through TEC kinase inhibition. [] Additionally, studies have shown that this compound can impact the development and function of innate lymphoid cells (ILCs), specifically ILC1s, known to play a role in rheumatoid arthritis. [, ]
Q6: What is the molecular formula and weight of this compound?
A6: this compound's molecular formula is C17H22N6O, and its molecular weight is 326.4 g/mol. This information can be found in the compound's chemical databases and scientific literature.
Q7: Is there any information available regarding this compound's spectroscopic data?
A7: While specific spectroscopic data (e.g., NMR, IR) might not be publicly available due to proprietary reasons, researchers can utilize the compound's structural information to predict these properties using computational chemistry tools. []
Q8: How stable is this compound under various conditions?
A8: Specific stability data for this compound may not be readily available in public research databases. Pharmaceutical companies typically conduct extensive stability studies, but the full results are often considered proprietary information.
Q9: What are the primary routes of this compound excretion?
A9: The precise routes and rates of this compound excretion might not be readily available in published research. Pharmacokinetic studies are crucial for determining drug elimination profiles, but the detailed findings are often kept confidential by pharmaceutical companies.
Q10: Have there been any studies investigating the impact of renal or hepatic impairment on this compound’s pharmacokinetics?
A13: Yes, studies have investigated the influence of renal and hepatic impairment on this compound's pharmacokinetic properties. [] These studies utilize a combination of clinical data and innovative modeling approaches, including population pharmacokinetics (POPPK), to evaluate the drug's behavior in patients with organ dysfunction. [] Such research helps guide dosing recommendations and ensure patient safety in specific populations.
Q11: How does the pharmacokinetic profile of this compound compare to other JAK inhibitors?
A14: Each JAK inhibitor possesses a unique pharmacokinetic profile, influencing its dosing regimen, potential for drug interactions, and overall safety. [, ] While direct head-to-head comparisons might be limited in published literature, understanding the distinct pharmacokinetic properties of each JAK inhibitor is crucial for optimizing therapy and minimizing risks.
Q12: Has there been any research on drug-transporter interactions with this compound?
A15: Yes, in vitro and clinical studies have confirmed that this compound and its metabolite M2 are inhibitors of the hepatic drug transporter OCT1. [] This interaction highlights the importance of considering potential drug interactions when co-administering this compound with other medications that are substrates of OCT1.
Q13: What in vitro models have been used to assess this compound's activity?
A16: Researchers have employed various in vitro models, including cell lines and primary cell cultures, to investigate this compound’s impact on specific immune cell populations and signaling pathways. [, ] These models provide valuable insights into the compound’s mechanism of action and its effects on immune responses.
Q14: What animal models have been employed to evaluate this compound’s efficacy?
A17: Preclinical studies have utilized animal models of inflammatory diseases, such as rat adjuvant-induced arthritis and mouse experimental autoimmune encephalomyelitis, to evaluate this compound's therapeutic potential. [] These models mimic aspects of human diseases, allowing researchers to assess the compound's efficacy in vivo and identify potential therapeutic benefits.
Q15: Has this compound been evaluated in clinical trials, and if so, for which indications?
A18: Yes, this compound has been extensively studied in clinical trials for various conditions, including alopecia areata, vitiligo, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis. [, , , , , , , , , , , , , , , , , , , ] These trials aim to assess its safety, efficacy, and optimal dosing regimens in human subjects.
Q16: What are the key findings from clinical trials investigating this compound for the treatment of alopecia areata?
A19: Clinical trials have demonstrated that this compound can effectively promote hair regrowth in patients with alopecia areata, including those with severe disease. [, , , , , , , , , ] Significant improvements in clinician-reported and patient-reported outcome measures, such as the Severity of Alopecia Tool (SALT) score, have been observed. [, , , , , , , , , ] Notably, this compound 50 mg daily, with or without a loading dose, has shown promise in achieving clinically meaningful hair regrowth in these patients. [, , , , , , , , , ]
Q17: Are there any biomarkers being explored to predict this compound's efficacy or monitor treatment response?
A21: Research on biomarkers in the context of this compound treatment is ongoing. Studies have explored serum and stool microbiome markers as potential predictors of clinical efficacy and tissue response, particularly in ulcerative colitis. [] Identifying reliable biomarkers could personalize treatment strategies and improve outcomes for patients.
Q18: Are there any known drug interactions with this compound?
A24: As this compound is primarily metabolized by the liver, interactions with other drugs metabolized by the same enzymes or utilizing the same transporters, particularly OCT1, should be considered. [, , ] Clinical studies and post-marketing surveillance are crucial for identifying and characterizing potential drug interactions to ensure patient safety.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


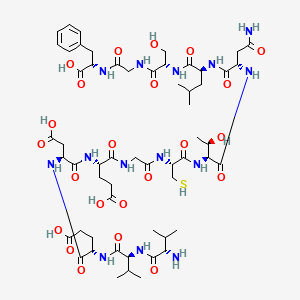
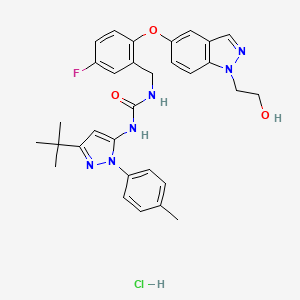
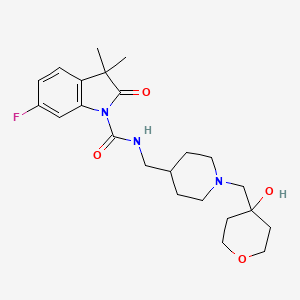
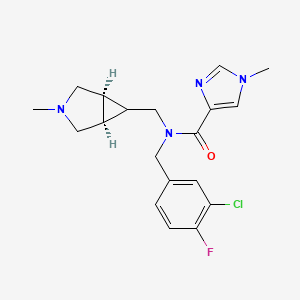


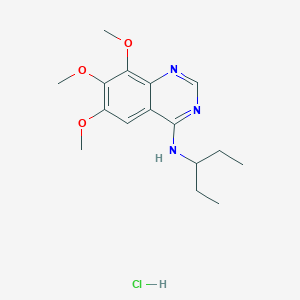
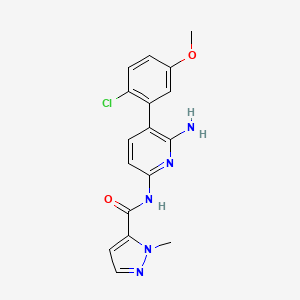
![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)
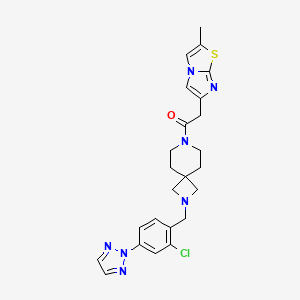
![[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B609931.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)
